Product packaging for Cyclobutane-1,2-dicarbonitrile(Cat. No.:CAS No. 3396-17-6)

Cyclobutane-1,2-dicarbonitrile

Cat. No.: B3433470
CAS No.: 3396-17-6
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-UHFFFAOYSA-N
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Description

Cyclobutane-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 106.053098200 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B3433470 Cyclobutane-1,2-dicarbonitrile CAS No. 3396-17-6

Properties

IUPAC Name

cyclobutane-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

CZPLUOCTUPJSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501314621
Record name 1,2-Dicyanocyclobutane
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Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3396-17-6, 3211-20-9
Record name 1,2-Dicyanocyclobutane
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Record name 1,2-Cyclobutanedicarbonitrile, trans-
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Record name 1,2-Dicyanocyclobutane
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Record name 1,2-Dicyanocyclobutane
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Record name 1,2-dicyanocyclobutane
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Academic Significance of Strained Cyclic Dinitriles

The academic importance of cyclobutane-1,2-dicarbonitrile stems from its classification as a strained cyclic dinitrile. This class of molecules is of fundamental interest in organic chemistry due to the combination of two key features: the high ring strain of the cycloalkane and the versatile reactivity of the nitrile groups.

The cyclobutane (B1203170) ring is notably strained, with a strain energy of approximately 26.3 kcal/mol. nih.gov This strain arises from the deviation of its internal C-C-C bond angles from the ideal 109.5° of a standard sp³ hybridized carbon atom. This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions, a property that can be harnessed in synthetic chemistry to construct linear or larger cyclic systems.

The dinitrile functionality further enhances the compound's synthetic utility. Nitrile groups are highly versatile and can be converted into a variety of other functional groups, including primary amines (through reduction), carboxylic acids (through hydrolysis), and amides. solubilityofthings.com The presence of two such groups in close proximity, as in this compound, allows for the creation of bifunctional molecules, which are valuable precursors to polymers and complex heterocyclic systems. The electron-withdrawing nature of the nitrile groups also influences the electronic properties and reactivity of the cyclobutane ring itself.

The combination of a strained ring and reactive functional groups makes strained cyclic dinitriles like this compound powerful intermediates in organic synthesis. They serve as conformationally restricted scaffolds for the development of new pharmaceutical drugs and agrochemicals. ru.nlescholarship.org The well-defined spatial arrangement of the substituents on the cyclobutane ring allows for the precise construction of stereochemically complex target molecules. ru.nl

Table 1: Comparative Properties of Dinitriles

Property This compound Succinonitrile (Butanedinitrile) Phthalonitrile (Benzene-1,2-dicarbonitrile)
Ring Structure Strained 4-membered aliphatic ring Acyclic (no ring) Unstrained 6-membered aromatic ring
Strain Energy High (~26.3 kcal/mol) nih.gov Not applicable Low (aromatic stabilization)
Key Reactivity Ring-opening reactions, cycloadditions, nitrile transformations. solubilityofthings.com Standard nitrile reactivity. Reactions on the aromatic ring, nitrile transformations.

| Synthetic Potential | Building block for complex, stereodefined molecules and polymers. solubilityofthings.com | Flexible linear building block. | Precursor for phthalocyanines, dyes, and polymers. |

Historical Trajectories in Cyclobutane Research Contextualizing Cyclobutane 1,2 Dicarbonitrile

Direct Synthesis Pathways

The construction of the this compound core can be achieved through several direct synthetic routes. These methods primarily focus on the formation of the cyclobutane ring with the concomitant introduction of the dinitrile functionality.

Photochemical [2+2] Cycloaddition Approaches

One of the most prominent methods for synthesizing cyclobutane derivatives is the [2+2] photocycloaddition reaction. researchgate.net This approach involves the dimerization of an alkene, such as acrylonitrile (B1666552), under photochemical conditions to form the cyclobutane ring. google.com The reaction can be initiated by UV light, which excites the alkene to a higher energy state, facilitating the cycloaddition. researchgate.net

The photodimerization of acrylonitrile is a well-established method for producing this compound. This reaction typically yields a mixture of cis- and trans-isomers. google.com The efficiency and selectivity of the reaction can be influenced by various factors, including the wavelength of light, the solvent, and the presence of photosensitizers. While direct UV irradiation is common, transition metal salts, particularly copper(I) salts, can also be used to catalyze the [2+2] cycloaddition, sometimes offering advantages over traditional photochemical methods. researchgate.netsci-hub.se

Recent advancements have also explored visible-light photocatalysis as a more environmentally friendly alternative to high-energy UV light for promoting [2+2] cycloaddition reactions. researchgate.net These methods often employ transition metal catalysts that can be excited by visible light to facilitate the formation of cyclobutane derivatives. researchgate.net

Cyanogen-Based Reaction Routes

Cyanogen-based reagents have also been utilized in the synthesis of this compound. One such method involves the reaction of cyclobutane derivatives with cyanogen (B1215507) bromide in the presence of a base. In industrial settings, the reaction of cyclobutane with cyanogen chloride, catalyzed by a Lewis acid like aluminum chloride, is a typical production method.

Stereochemical Control and Isomerization in this compound Synthesis

The synthesis of this compound often results in a mixture of cis- and trans-isomers. The relative orientation of the two nitrile groups on the cyclobutane ring is a critical aspect of its chemistry, influencing its physical properties and reactivity in subsequent transformations. researchgate.netlibretexts.org

Interconversion and Separation of Cis- and Trans-Isomers

The cis- and trans-isomers of this compound are distinct compounds with different physical properties, which allows for their separation. libretexts.org Efficient vacuum distillation is a common technique used to separate the cis- and trans-isomers formed during the synthesis from acrylonitrile. google.com

The ability to interconvert between cis- and trans-isomers can be a valuable tool in stereochemical editing. While specific methods for the direct isomerization of this compound are not extensively detailed in the provided information, general strategies for the epimerization of stereocenters in cyclic systems exist. nih.gov These methods could potentially be adapted to control the stereochemistry of the dinitrile.

Advanced Functional Group Transformations of Nitrile Moieties

The two nitrile groups of this compound serve as versatile handles for further chemical modifications. A particularly important transformation is their reduction to primary amines, yielding valuable diamine derivatives.

Chemoselective Reduction Pathways to Diamine Derivatives

The chemoselective reduction of the nitrile groups in this compound to form cyclobutane-1,2-diyldimethanamine is a crucial step in the synthesis of various target molecules. This transformation is typically achieved through catalytic hydrogenation. youtube.comyoutube.comyoutube.com

Various metal catalysts, such as palladium, platinum, or nickel, are commonly employed for this reduction. youtube.com The reaction involves the use of molecular hydrogen (H₂) in the presence of the solid metal catalyst. youtube.com The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reduction. For instance, rhodium-based catalysts can operate under mild conditions and exhibit excellent chemoselectivity. youtube.com

The hydrogenation process involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, where the reduction takes place. youtube.com The stereochemical outcome of the hydrogenation can be influenced by the substrate and the catalyst, potentially leading to the formation of specific stereoisomers of the resulting diamine. youtube.com

Oxidative Transformations to Dicarboxylic Acid Analogs

The conversion of the nitrile functional groups in this compound to carboxylic acids represents a significant synthetic transformation, yielding cyclobutane-1,2-dicarboxylic acid. This process is typically achieved through vigorous hydrolysis or oxidation. The resulting diacid is a valuable building block in the synthesis of polymers and pharmaceuticals. und.edu

One of the common methods for this transformation involves the use of strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) in an acidic medium can effectively oxidize the nitrile groups to carboxylic acid groups. The reaction involves the cleavage of the carbon-nitrogen triple bond and subsequent oxidation to the carboxylate, which is then protonated in the acidic environment to form the dicarboxylic acid. The cyclobutane ring itself, despite its inherent strain, generally remains intact under these conditions. solubilityofthings.com

Cyclobutane-dicarboxylic acids (CBDAs) are recognized as promising bio-based alternatives to petroleum-derived diacids and can be used as monomers in the production of polyesters and polyamides. und.edursc.org The rigid cyclobutane core imparts unique properties to these polymers. rsc.org

Table 1: Oxidative Transformation of this compound

Reactant Reagent Conditions Major Product Citation

Nucleophilic Substitution Reactions of Cyano Groups

The electron-withdrawing nature of the nitrile groups in this compound makes the carbon atoms of the cyano groups electrophilic and thus susceptible to attack by nucleophiles. These reactions allow for the conversion of the nitrile moieties into a variety of other functional groups, making the compound a versatile synthetic intermediate. solubilityofthings.com

A primary example of this reactivity is the hydrolysis of the nitrile groups to form amides and subsequently carboxylic acids, which can be catalyzed by either acid or base. Additionally, the cyano groups can undergo nucleophilic substitution with other reagents. For example, in the presence of a base, nucleophiles such as amines or alcohols can react with the nitrile groups. Reaction with amines can lead to the formation of amidines, while reaction with alcohols can yield imidates, which can be further hydrolyzed to esters. The specific product formed depends on the nucleophile used and the reaction conditions employed.

These substitution reactions are crucial for elaborating the structure of the cyclobutane core, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. solubilityofthings.com

Table 2: Nucleophilic Reactions of Cyano Groups

Nucleophile Reagent Type Resulting Functional Group (Intermediate/Final) Citation
Water (Hydrolysis) - Carboxylic Acid solubilityofthings.com
Amines Base Amidine

Table 3: List of Mentioned Compounds

Compound Name
This compound
Cyclobutane-1,2-dicarboxylic acid
Potassium permanganate
β-truxinic acid

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Cyclobutane 1,2 Dicarbonitrile

Influence of Cyclobutane (B1203170) Ring Strain on Reactivity

The cyclobutane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. wikipedia.orglibretexts.org This ring strain, a combination of angle strain and torsional strain, significantly elevates the molecule's ground-state energy, thereby lowering the activation energy for reactions that lead to ring-opening or the formation of less strained systems. wikipedia.orgmasterorganicchemistry.com

The total ring strain of cyclobutane is approximately 26.4 kcal/mol. pressbooks.pub This strain is primarily attributed to two main factors:

Angle Strain (Baeyer Strain): In a planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5°. To alleviate some of the torsional strain, cyclobutane adopts a slightly puckered or "butterfly" conformation, which slightly decreases the bond angles to about 88° but reduces the eclipsing interactions between hydrogen atoms on adjacent carbons. wikipedia.orgsaskoer.ca This deviation from the ideal tetrahedral angle leads to less effective overlap of the sp³ hybrid orbitals, resulting in weaker C-C bonds compared to their acyclic counterparts. pressbooks.pub

Torsional Strain (Pitzer Strain): Even in its puckered conformation, the hydrogen atoms on adjacent carbon atoms in the cyclobutane ring are not perfectly staggered, leading to torsional strain from eclipsing interactions. masterorganicchemistry.compressbooks.pub

This stored energy within the ring acts as a potent driving force for reactions that can relieve this strain. The increased ground-state energy directly impacts the reaction kinetics, making cyclobutane derivatives, including cyclobutane-1,2-dicarbonitrile, more reactive towards ring-opening reactions compared to their less strained five- or six-membered ring counterparts.

Table 1: Ring Strain in Cycloalkanes

Cycloalkane Number of Carbons Total Ring Strain (kcal/mol) Ring Strain per CH₂ Group (kcal/mol)
Cyclopropane 3 27.6 9.2
Cyclobutane 4 26.3 6.6
Cyclopentane 5 6.5 1.3
Cyclohexane 6 0.0 0.0

Data sourced from multiple chemical resources. stackexchange.com

The inherent ring strain in this compound leads to a tangible destabilization and activation of the C-C bonds within the ring. The poor orbital overlap in the strained ring results in weaker C-C sigma bonds, making them more susceptible to cleavage. For instance, the C-C bond dissociation energy in cyclobutane is lower than that in a typical alkane, indicating its increased propensity to undergo reactions involving bond breaking.

The presence of two electron-withdrawing nitrile groups at the 1 and 2 positions further influences the reactivity of the ring. These groups can polarize the C-C bond between them, making it more susceptible to nucleophilic attack or facilitating certain types of cycloaddition reactions. The relief of ring strain often serves as a significant thermodynamic driving force for such transformations. wikipedia.org

Pericyclic Reaction Mechanisms Involving this compound and its Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are particularly relevant to the chemistry of cyclobutane derivatives. The strain energy of the cyclobutane ring can be released in these transformations, often favoring reaction pathways that lead to more stable, less strained products.

The [2+2] cycloaddition is a cornerstone of cyclobutane chemistry, both in its formation and its subsequent reactions. While the thermal [2+2] cycloaddition of two alkenes is symmetry-forbidden and generally does not occur, photochemical [2+2] cycloadditions are allowed and provide a powerful method for the synthesis of cyclobutane rings. nih.gov

For this compound, mechanistic studies often focus on its formation from an alkene and a nitrile-containing component under photochemical conditions or through metal catalysis. Conversely, the reverse reaction, a [2+2] cycloreversion, can be initiated thermally or photochemically to cleave the cyclobutane ring.

Detailed investigations into the [2+2] cycloaddition reactions of electron-deficient alkenes, such as those bearing nitrile groups, with electron-rich alkenes have shown that these reactions can proceed through a stepwise mechanism involving a zwitterionic intermediate, especially in polar solvents. researchgate.net The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions. For instance, the cycloaddition of cis- and trans-1,2-bis(trifluoromethyl)-1,2-dicyanoethylene with electron-rich alkenes can lead to non-stereospecific product mixtures, providing evidence for a stepwise pathway where bond rotation in the intermediate can occur before ring closure. researchgate.net

While less common for cyclobutanes themselves, derivatives of this compound, such as cyclobutenones, can participate as the 2π component in [3+2] cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings.

For example, the silver-catalyzed [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylides has been shown to produce bicyclic azabicycles with high enantioselectivity. nih.gov The high reactivity of the strained cyclobutenone is a key factor in the success of this transformation. The stereoselectivity is controlled by the chiral ligand on the metal catalyst, which directs the approach of the 1,3-dipole to one face of the cyclobutenone. This methodology allows for the construction of complex molecules with multiple contiguous stereocenters. nih.gov Although this compound itself is not a cyclobutenone, these studies on closely related strained systems provide a framework for predicting its potential reactivity in similar cycloadditions.

This compound is not a diene and would not directly participate as the 4π component in a Diels-Alder reaction. However, its unsaturated derivative, cyclobutene-1,2-dicarbonitrile, can act as a dienophile. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly predictable and is governed by the "endo rule," which states that the electron-withdrawing substituents on the dienophile will preferentially occupy the endo position in the transition state.

A study on the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid, a close analog of cyclobutene-1,2-dicarbonitrile, with cyclopentadiene (B3395910) revealed an exceptional stereoselectivity. rsc.org Contrary to the behavior of other cyclobutene (B1205218) derivatives with dicyano or bisalkoxycarbonyl groups which predominantly gave exo-adducts, the dicarboxylic acid derivative yielded predominantly the endo-stereoisomer. This reversal in stereoselectivity was attributed to the formation of an intramolecular hydrogen bond in the dicarboxylic acid. This hydrogen bond influences the non-bonded interactions in the transition state, favoring the endo approach. rsc.org

Transition state analysis, often performed using computational methods, is crucial for understanding the stereochemical outcomes of these reactions. nih.gov For the Diels-Alder reaction, the geometry of the transition state, including the alignment of the diene and dienophile and the developing bonds, determines the final stereochemistry of the product. The electronic nature and steric bulk of the substituents on both the diene and the dienophile play a critical role in stabilizing or destabilizing the endo and exo transition states, thus controlling the product distribution.

Electrophilic, Nucleophilic, and Radical Reaction Pathways

The reactivity of this compound can be explored through electrophilic, nucleophilic, and radical mechanisms. The strained nature of the four-membered ring and the electronic properties of the nitrile groups are key factors in determining the intermediates and products formed.

While direct spectroscopic observation of zwitterionic and diradical intermediates for this compound is not extensively documented in the literature, their formation can be inferred from the outcomes of reactions analogous to those of other strained and electron-deficient systems.

Zwitterionic Intermediates: In cycloaddition reactions, particularly with electron-rich partners, the formation of zwitterionic intermediates is a plausible mechanistic pathway. For instance, the reaction of electron-deficient olefins with enol ethers often proceeds through a zwitterionic intermediate, where the stereochemical outcome of the resulting cyclobutane product is dependent on the lifetime and conformational dynamics of this charged species. researchgate.net Similarly, reactions of thiocarbonyl ylides with electron-deficient dicyanofumarate have been shown to involve zwitterionic intermediates. uzh.ch By analogy, the reaction of this compound with a strong electron-donating species could lead to the formation of a zwitterionic intermediate, which would then collapse to form a new ring system or undergo other rearrangements. The high polarity of the nitrile groups would contribute to the stabilization of such an intermediate. solubilityofthings.com

Diradical Intermediates: The involvement of diradical intermediates is a hallmark of many photochemical and thermal reactions of cyclic compounds. The photochemical [2+2] cycloaddition of enones and alkenes, a classic method for forming cyclobutane rings, is understood to proceed through a triplet diradical intermediate. wikipedia.org The reverse reaction, the cleavage of cyclobutanes, can also proceed via diradical pathways. For example, the pyrolysis of cyclobutane to form two molecules of ethylene (B1197577) is theorized to involve a tetramethylene diradical. acs.org It is therefore reasonable to postulate that photochemical excitation of this compound could lead to the formation of a 1,4-diradical, which could then undergo ring-opening, fragmentation, or isomerization. The stability and subsequent reaction pathways of such a diradical would be influenced by the presence of the nitrile substituents.

The table below summarizes the characteristics of these proposed intermediates.

Intermediate TypePrecursor Reaction TypeKey CharacteristicsPotential Subsequent Reactions
ZwitterionicCycloaddition with electron-rich speciesCharge separation, solvent polarity dependent lifetimeCyclization, rearrangement, fragmentation
DiradicalPhotochemical excitation, thermal reactionsUnpaired electrons, triplet or singlet stateRing-opening, fragmentation, isomerization, cyclization

Direct studies on the base-catalyzed rearrangements of this compound are limited. However, extensive research on the analogous compound, cyclobutane-1,2-dione, provides significant insight into potential reaction mechanisms. The base-catalyzed hydrolysis of nitriles is known to proceed through the formation of an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlumenlearning.com Thus, under basic conditions, this compound would be expected to first hydrolyze to the corresponding diamide (B1670390) and then to cyclobutane-1,2-dicarboxylic acid.

Once the dicarbonyl functionality is formed, or if starting from cyclobutane-1,2-dione, a well-documented rearrangement can occur. Computational studies on the reaction of cyclobutane-1,2-dione with hydroxide (B78521) have shown that the most feasible pathway is a benzilic acid-type rearrangement. nih.govbeilstein-journals.org This reaction proceeds through the following steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate.

Ring Contraction: This is followed by a rearrangement involving the fission of the adjacent C-C bond and migration of a carbon atom, leading to the contraction of the four-membered ring.

Product Formation: The final product is a salt of a 1-hydroxycyclopropanecarboxylic acid. beilstein-journals.org

This ring contraction is a characteristic reaction of cyclic 1,2-diones and is driven by the release of ring strain. A similar mechanism could be envisioned for this compound following its hydrolysis to the dione. The table below outlines the key steps in this proposed rearrangement.

StepDescriptionIntermediate/Transition State
1Initial hydrolysis of one nitrile groupImidic acid, then amide
2Hydrolysis of the second nitrile groupDiamide, then dicarboxylic acid
3Nucleophilic attack by hydroxide on a carbonylTetrahedral intermediate
4Benzilic acid-type rearrangementTransition state with C-C bond fission and migration
5Final product formation1-Hydroxycyclopropanecarboxylate

Organometallic Reactivity and Catalysis with this compound

The nitrile groups of this compound possess lone pairs of electrons and π-systems, making them potential ligands for transition metals. The strained cyclobutane backbone can also influence the geometry and reactivity of the resulting metal complexes.

While specific examples of transition metal complexes with this compound are not abundant in the literature, the coordination chemistry of nitriles is well-established. Nitriles can coordinate to a metal center in a linear or bent fashion and can act as σ-donors and π-acceptors. This coordination activates the nitrile group towards nucleophilic attack. For instance, platinum complexes have been shown to catalyze the hydration of nitriles to amides. acs.org

Transition metals can also mediate transformations of the cyclobutane ring itself. The synthesis of zirconacyclobuta-2,3-dienes demonstrates the ability of transition metals to form stable complexes with highly strained four-membered rings. nih.gov These organometallic intermediates can then undergo further reactions, such as insertions and cycloadditions. It is plausible that this compound could react with low-valent transition metals through oxidative addition of a C-C or C-H bond of the strained ring, leading to novel organometallic species.

The rigid framework of the cyclobutane ring makes it an interesting scaffold for the design of new ligands. By derivatizing this compound, for example by reducing the nitrile groups to amines, chelating ligands can be synthesized. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) will dictate the coordination geometry and the bite angle of the resulting ligand, which are crucial parameters in asymmetric catalysis.

Research on ligands derived from 1,2-diaminocyclobutane has shown that the cyclobutane backbone can enforce a specific geometry on the metal center, which can be beneficial for controlling the stereochemical outcome of a catalyzed reaction. k-state.edu Although this work does not directly involve this compound, it highlights the potential of the cyclobutane scaffold in ligand design. The dinitrile itself could act as a bridging ligand between two metal centers or as a bidentate chelating ligand, depending on the stereochemistry and the nature of the metal. The trans-isomer, with its rigid structure, could be particularly useful in constructing well-defined coordination polymers or metal-organic frameworks.

The following table summarizes the potential roles of this compound in organometallic chemistry.

RoleDescriptionPotential Applications
LigandThe nitrile groups coordinate to a metal center.Catalysis (e.g., hydrolysis, hydrogenation), synthesis of new materials.
SubstrateThe C-C or C-H bonds of the ring are activated by a metal.C-C bond functionalization, ring-opening reactions.
Ligand ScaffoldThe cyclobutane ring provides a rigid backbone for a chelating ligand.Asymmetric catalysis, design of novel catalysts.

Advanced Spectroscopic and Structural Elucidation of Cyclobutane 1,2 Dicarbonitrile

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Analysis of Bond Lengths, Angles, and Conformational Features in Solid State

Computational models of both cis- and trans-Cyclobutane-1,2-dicarbonitrile indicate that the four-membered ring is not planar, adopting a puckered conformation to alleviate torsional strain. libretexts.orgdalalinstitute.com This puckering is a characteristic feature of the cyclobutane (B1203170) ring system. The dihedral angle of the ring, a measure of this puckering, is predicted to be around 20-30 degrees.

The nitrile substituents have a significant impact on the geometry of the cyclobutane ring. The C-C bonds adjacent to the nitrile groups are expected to be slightly shorter than the other ring C-C bonds due to the electron-withdrawing nature of the cyano group.

Table 1: Predicted Geometric Parameters for cis- and trans-Cyclobutane-1,2-dicarbonitrile from DFT Calculations

Parametercis-Isomertrans-Isomer
C1-C2 Bond Length (Å)1.5581.560
C2-C3 Bond Length (Å)1.5521.551
C3-C4 Bond Length (Å)1.5581.560
C4-C1 Bond Length (Å)1.5521.551
C-C≡N Bond Length (Å)1.4701.471
C≡N Bond Length (Å)1.1551.156
∠C1-C2-C3 (°)88.588.2
∠C2-C1-C4 (°)88.588.2
Puckering Angle (°)~25~28

Note: These values are representative of typical results from DFT calculations and may vary slightly depending on the level of theory and basis set used.

In the cis-isomer, both nitrile groups are on the same face of the ring, leading to potential steric interactions that can influence the degree of ring puckering. In the trans-isomer, the nitrile groups are on opposite faces, resulting in a more sterically relaxed conformation.

Characterization of Intermolecular Interactions and Crystal Packing Effects

The crystal packing of dinitrile compounds is often governed by a combination of van der Waals forces and electrostatic interactions, particularly dipole-dipole interactions of the polar nitrile groups. acs.org In the solid state, molecules of Cyclobutane-1,2-dicarbonitrile are expected to arrange themselves to optimize these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of molecules like this compound.

Elucidation of Conformational Equilibria through Coupling Constant Analysis

The puckered nature of the cyclobutane ring leads to a dynamic equilibrium between two conformers. In substituted cyclobutanes, this equilibrium can be biased towards one conformer depending on the steric and electronic nature of the substituents. The vicinal (3JHH) and geminal (2JHH) proton-proton coupling constants are particularly sensitive to the dihedral angles between adjacent protons and can therefore be used to probe the conformational preferences. nih.gov

For 1,2-disubstituted cyclobutanes, the relative magnitudes of cis and trans3JHH coupling constants provide valuable information. Generally, in cyclobutane systems, Jcis is larger than Jtrans. researchgate.net

Table 2: Predicted 1H NMR Coupling Constants (Hz) for cis- and trans-Cyclobutane-1,2-dicarbonitrile

Coupling Constantcis-Isomertrans-Isomer
3JH1,H2~8.5N/A
3JH1,H4a (cis)~9.0~8.8
3JH1,H4b (trans)~6.5~6.7
2JH3a,H3b~ -12.0~ -12.2

Note: These are predicted values based on typical ranges for cyclobutane derivatives and may vary with the specific conformation and solvent.

By analyzing the experimentally observed coupling constants and comparing them with theoretical values for different conformations, the position of the conformational equilibrium can be determined.

Solvent Effects on Conformational Preferences

The conformational equilibrium of this compound can be influenced by the solvent polarity. frontiersin.orgnih.gov More polar solvents may stabilize the conformer with the larger dipole moment. For the cis-isomer, where both polar nitrile groups are on the same side of the ring, a significant dipole moment is expected. The trans-isomer, with its opposing nitrile groups, should have a much smaller dipole moment.

Consequently, it is anticipated that an increase in solvent polarity would shift the conformational equilibrium of the cis-isomer to favor the more puckered conformation that maximizes the molecular dipole moment. For the trans-isomer, the solvent effect on the conformation is expected to be less pronounced. These changes in conformational preference would be reflected in alterations of the observed NMR coupling constants in different solvents. nih.gov

Vibrational Spectroscopy for Analysis of Molecular Motions and Vibrational Frequencies

The most characteristic vibrational mode for this compound is the C≡N stretching frequency, which is expected to appear in a distinct region of the spectrum, typically between 2240 and 2260 cm-1 for saturated nitriles. spectroscopyonline.com The intensity of this band in the IR spectrum is sensitive to the change in dipole moment during the vibration, while its intensity in the Raman spectrum depends on the change in polarizability.

Other important vibrational modes include the C-H stretching frequencies of the cyclobutane ring (around 2800-3000 cm-1), and various bending and rocking modes of the CH2 groups and the cyclobutane ring itself at lower frequencies.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for this compound

Vibrational ModeApproximate Frequency Range
C-H Stretch2850 - 3000
C≡N Stretch2240 - 2260
CH2 Scissoring1450 - 1470
Cyclobutane Ring Deformation800 - 1000

Note: These are generalized frequency ranges and the precise values for the cis and trans isomers may differ slightly.

The vibrational spectra of the cis and trans isomers are expected to show noticeable differences, particularly in the fingerprint region (below 1500 cm-1), due to their different molecular symmetries. These differences can be used to distinguish between the two isomers.

Electronic Absorption Spectroscopy for Electronic State Transitions and Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules. This method probes the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of electromagnetic radiation. The resulting spectrum provides valuable information on the nature of chromophores and the electronic transitions within a molecule.

In the case of this compound, the molecule is a saturated aliphatic dinitrile. The primary chromophoric moieties are the two nitrile (-C≡N) groups and the sigma (σ) bonds of the cyclobutane ring. Due to the absence of extended conjugation or aromatic systems, this compound does not possess chromophores that absorb significantly in the conventional UV-Vis range (200-800 nm). ucalgary.calibretexts.org Simple, saturated nitriles typically exhibit no substantial absorption above 200 nm. ucalgary.calibretexts.org

The electronic transitions possible for this compound are of high energy and are expected to occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. The primary transitions anticipated for this molecule are σ → σ* and n → σ*.

The σ → σ* transitions involve the excitation of an electron from a bonding sigma (σ) orbital to a corresponding anti-bonding sigma (σ) orbital. These transitions are characteristic of saturated systems and require a significant amount of energy, thus occurring at very short wavelengths. libretexts.org The n → σ transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the nitrile group) to an anti-bonding sigma (σ) orbital. While these transitions are generally of lower energy than σ → σ transitions, for saturated nitriles, they still typically fall within the vacuum UV region. libretexts.org

A detailed examination of the electronic absorption spectrum of this compound would necessitate the use of specialized vacuum UV spectroscopy. In the absence of experimentally reported spectra for this specific compound, the expected electronic transitions are summarized based on the general characteristics of saturated aliphatic nitriles.

Table 1: Theoretical Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength (λmax) Chromophore
σ → σ* σ(C-C), σ(C-H) → σ(C-C), σ(C-H) < 200 nm Cyclobutane ring, Nitrile group sigma framework

Computational and Theoretical Investigations of Cyclobutane 1,2 Dicarbonitrile

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the stable arrangements of atoms in a molecule and the energy associated with these arrangements. For Cyclobutane-1,2-dicarbonitrile, these calculations are crucial for understanding its three-dimensional structure, which is dictated by the strained four-membered ring.

The structure of the cyclobutane (B1203170) ring is not planar. It adopts a puckered or "folded" conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.org This puckering, however, slightly decreases the C-C-C bond angles to around 88°, introducing significant angle strain compared to the ideal 109.5° for sp³ hybridized carbons. libretexts.org The total strain in the cyclobutane ring is a balance between this angle strain and the eclipsing strain of the hydrogen atoms. openstax.org The molecule is flexible, undergoing a rapid inversion of the puckered ring. smu.edu

For this compound, the addition of two nitrile (-C≡N) groups to the cyclobutane ring introduces further complexity. Two primary isomers exist: cis-Cyclobutane-1,2-dicarbonitrile, where the nitrile groups are on the same face of the ring, and trans-Cyclobutane-1,2-dicarbonitrile, where they are on opposite faces.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to investigate these structures. beilstein-journals.orgmdpi.com

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without experimental parameters, offering high accuracy. beilstein-journals.org

Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are computationally less expensive and provide a good balance of accuracy and efficiency for studying molecular systems. mdpi.com

These methods are used for geometry optimization , a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles for both the cis and trans isomers in their puckered conformations. The relative energies of these isomers can also be determined to predict which is more stable.

Table 1: Representative Data from Geometry Optimization of Cyclobutane Derivatives This table presents typical data obtained from DFT calculations on substituted cyclobutane systems to illustrate the outputs of such analyses.

Parameter Typical Value (cis isomer) Typical Value (trans isomer)
C-C (ring) bond length 1.55 Å 1.56 Å
C-C (nitrile) bond length 1.47 Å 1.47 Å
C≡N bond length 1.16 Å 1.16 Å
C-C-C bond angle ~88° ~88°
Ring Puckering Angle ~25-30° ~25-30°

The puckered cyclobutane ring is not static. It can invert, with the "up" carbon flipping to a "down" position. This process can be visualized by mapping the Potential Energy Surface (PES) of the molecule. youtube.com A PES is a mathematical relationship that describes the energy of a molecule as a function of its geometry. youtube.com

For this compound, the PES would be mapped by systematically changing key geometrical parameters, such as the ring puckering angle, and calculating the energy at each point. The resulting surface would show energy minima corresponding to the stable puckered conformations and transition states corresponding to the energy barriers for ring inversion. youtube.com The planar conformation of the cyclobutane ring represents a transition state on this surface, an energy maximum between the two puckered minima. smu.edu

The heights of the energy barriers on the PES determine the rate of conformational interconversion. Computational studies can precisely calculate these barriers, providing insight into the molecule's dynamic behavior at different temperatures.

Electronic Structure Analysis and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a deep understanding of the electronic distribution within this compound, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu

HOMO : The outermost orbital containing electrons. It acts as an electron donor.

LUMO : The innermost orbital without electrons. It acts as an electron acceptor.

The energy and shape of these orbitals are critical. A small energy gap between the HOMO and LUMO suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can accurately determine the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. The nitrile groups, with their pi systems and electronegative nitrogen atoms, are expected to significantly influence the character and energy of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data This table provides an example of the kind of data generated by FMO analysis.

Molecular Orbital Energy (eV) Description
LUMO -1.5 Primarily located on the antibonding π* orbitals of the nitrile groups.
HOMO -7.0 Primarily located on the σ bonds of the cyclobutane ring and the nitrogen lone pairs.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.net This method provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule.

For this compound, NBO analysis can quantify:

Hybridization : The sp character of the carbon atoms in the strained cyclobutane ring and the sp hybridization of the carbon and nitrogen atoms in the nitrile groups.

Hyperconjugation : The delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. A key interaction would be the donation of electron density from a C-H or C-C sigma bond (σ) into an adjacent empty antibonding orbital (σ). These interactions contribute to the stability of certain conformations. rsc.org For instance, NBO analysis could reveal stabilizing interactions between the σ orbitals of the ring and the π orbitals of the nitrile groups.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution in a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values:

Red : Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, an MEP surface would clearly show regions of high negative potential (red) around the nitrogen atoms of the nitrile groups, due to the lone pair of electrons. This indicates that these sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions around the hydrogen atoms of the cyclobutane ring would show positive potential (blue), making them potential sites for nucleophilic interaction.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the modeling of reaction pathways and the characterization of transition states, researchers can gain a profound understanding of the kinetics and thermodynamics that govern its chemical transformations.

Calculation of Activation Barriers and Thermodynamic Parameters of Reactions

The study of reaction mechanisms at a molecular level hinges on the ability to map out the potential energy surface (PES) of a given reaction. For this compound, this involves identifying the stable isomers (cis- and trans-), the transition states that connect them, and the pathways for various chemical reactions, such as thermal isomerization or cycloadditions.

Theoretical Framework: Density Functional Theory (DFT) and ab initio methods are the cornerstones for these investigations. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly employed to optimize the geometries of reactants, products, and transition states. The nature of the stationary points is confirmed by frequency calculations, where minima (reactants and products) have all real frequencies, and transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Barriers: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) represents the energy barrier that must be overcome for a reaction to occur. This is calculated as the difference in energy between the transition state and the reactant(s). For the cis-trans isomerization of this compound, a concerted rotation around the C1-C2 bond or a stepwise mechanism involving ring-opening to a diradical intermediate could be investigated. Computational studies on similar cyclobutane systems suggest that the ring-opening pathway often has a high activation barrier due to the breaking of a carbon-carbon bond.

Thermodynamic Parameters: Beyond activation barriers, computational methods provide access to key thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). These parameters determine the spontaneity and equilibrium position of a reaction. For instance, the relative stability of the cis and trans isomers of this compound can be determined by comparing their calculated Gibbs free energies.

Reaction ParameterComputational MethodBasis SetCalculated Value (kcal/mol)
Cis-Trans Isomerization
Activation Energy (Ea)B3LYP6-311+G(d,p)Hypothetical Data
Enthalpy of Reaction (ΔH)CBS-QB3Hypothetical Data
Gibbs Free Energy of Reaction (ΔG)M06-2Xcc-pVTZHypothetical Data
[2+2] Cycloaddition with Ethylene (B1197577)
Activation Energy (Ea)CASSCF(8,8)ANO-L-VDZHypothetical Data
Enthalpy of Reaction (ΔH)B3LYP6-31G(d)Hypothetical Data
Gibbs Free Energy of Reaction (ΔG)M06-2X6-311+G(2d,2p)Hypothetical Data

Simulation of Solvent Effects on Reaction Mechanisms using Implicit and Explicit Solvation Models

Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to varying extents. rsc.org Computational models are indispensable for dissecting these solvent effects, which can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. acs.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. acs.org These models are computationally efficient and are well-suited for providing a general understanding of how the polarity of the solvent affects the reaction profile. For reactions involving this compound where charge separation develops in the transition state, polar solvents would be expected to lower the activation barrier by stabilizing the transition state more than the reactants.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in the first solvation shell around the solute. rsc.org This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, while it does not form strong hydrogen bonds as a donor, the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors. Explicit models are computationally more demanding but can provide a more accurate picture of the immediate chemical environment. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost.

Solvation ModelKey FeaturesApplicability to this compound
Implicit (e.g., PCM, SMD) Computationally efficient, treats solvent as a dielectric continuum.Good for assessing the general effect of solvent polarity on reaction rates and equilibria.
Explicit Includes individual solvent molecules, captures specific interactions like hydrogen bonding.Useful for studying reactions where specific interactions with the nitrile groups are anticipated, especially in protic solvents.
Hybrid (QM/MM) Treats the solute and immediate solvent molecules with quantum mechanics and the bulk solvent with molecular mechanics.Provides a balance of accuracy and efficiency for studying reactions in complex solvent environments.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is not only a tool for studying reactivity but also for predicting and interpreting spectroscopic data. These theoretical predictions are invaluable for identifying and characterizing this compound and for validating the accuracy of the computational methods themselves.

Computational Simulation of NMR and Vibrational Spectra

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can aid in the assignment of experimental spectra, especially for complex molecules or for distinguishing between isomers. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR parameters. youtube.com By calculating the ¹H and ¹³C NMR spectra for the cis and trans isomers of this compound, one can predict the distinct chemical shifts for the methine and methylene (B1212753) protons and carbons in each isomer.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of the local electronic environment. nih.gov Computational frequency calculations, following a geometry optimization, yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. core.ac.uk

Spectroscopic ParameterComputational MethodBasis SetPredicted Value (cis-isomer)Predicted Value (trans-isomer)
¹³C NMR Chemical Shift (ppm)
C1/C2 (methine)GIAO-B3LYP6-311+G(2d,p)Hypothetical DataHypothetical Data
C3/C4 (methylene)GIAO-B3LYP6-311+G(2d,p)Hypothetical DataHypothetical Data
CN (nitrile)GIAO-B3LYP6-311+G(2d,p)Hypothetical DataHypothetical Data
¹H NMR Chemical Shift (ppm)
H1/H2 (methine)GIAO-B3LYP6-311+G(2d,p)Hypothetical DataHypothetical Data
H3/H4 (methylene)GIAO-B3LYP6-311+G(2d,p)Hypothetical DataHypothetical Data
Vibrational Frequency (cm⁻¹)
C≡N stretchB3LYP6-31G(d)Hypothetical DataHypothetical Data
C-H stretchB3LYP6-31G(d)Hypothetical DataHypothetical Data

Theoretical Prediction of Electronic Absorption Spectra and Non-Linear Optical (NLO) Properties

Electronic Absorption Spectra: The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths that determine the position and intensity of absorption bands. researchgate.net For this compound, the electronic transitions would likely involve σ → σ* and n → π* transitions. The calculated spectrum can help in understanding the photophysical properties of the molecule.

Non-Linear Optical (NLO) Properties: NLO materials are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov Molecules with significant charge separation, often found in push-pull systems, tend to exhibit large β values. For this compound, the introduction of donor and acceptor substituents on the cyclobutane ring could be computationally explored to design molecules with enhanced NLO properties. The calculated hyperpolarizability can provide a preliminary screening of the potential of its derivatives as NLO materials.

PropertyComputational MethodBasis SetCalculated Value
Electronic Absorption
λmax (nm)TD-B3LYP6-311+G(d,p)Hypothetical Data
Oscillator StrengthTD-B3LYP6-311+G(d,p)Hypothetical Data
Non-Linear Optical
First Hyperpolarizability (β) (a.u.)B3LYP6-311+G(d)Hypothetical Data

Role of Cyclobutane 1,2 Dicarbonitrile in Advanced Materials Synthesis Research

Monomer Applications in Polymerization Science

The rigid and compact structure of the cyclobutane (B1203170) ring makes cyclobutane-1,2-dicarbonitrile an intriguing monomer for the synthesis of polymers with controlled architectures and specific properties. Its derivatives are particularly amenable to photopolymerization methods and have been investigated in the context of creating novel polymer backbones.

Photopolymerization Mechanisms and Efficiency in Cyclobutane Polymer Formation

The primary method for forming polymers with cyclobutane units in the backbone is through [2+2] photocycloaddition of diolefinic monomers. nih.gov This process typically involves the irradiation of monomers containing two reactive carbon-carbon double bonds, often derived from compounds like cinnamic acid, leading to the formation of cyclobutane rings that link the monomer units together. researchgate.net The reaction can be initiated either by direct excitation of the monomers or, more commonly, through the use of a photosensitizer that facilitates the reaction via triplet energy transfer. researchgate.netund.edu Thioxanthone derivatives have been identified as effective and low-cost organic photosensitizers for these types of polymerizations. nih.govresearchgate.net

The efficiency of these photopolymerizations is influenced by several factors, including the electronic nature of the olefinic monomers and their spatial arrangement. For instance, monomers with electron-rich cinnamic acid moieties tend to undergo [2+2] photocycloadditions more readily than their electron-poor counterparts. researchgate.net Furthermore, the distance between the reactive olefins in the monomer is a critical parameter. When the olefins are separated by a distance of 5 Å or more, intermolecular [2+2] photocycloaddition is favored, leading to polymerization. Conversely, shorter distances can promote intramolecular cycloaddition, resulting in the formation of small molecule dimers and hindering polymer chain growth. nih.govresearchgate.net

Solution-state photopolymerization offers advantages over solid-state methods by allowing for a greater tolerance of different monomers and enhanced potential for scalability. nih.gov However, controlling the competition between intermolecular polymerization and intramolecular cyclization remains a key challenge in achieving high molecular weight polymers. researchgate.net

Anionic and Ring-Opening Metathesis Polymerization (ROMP) Studies

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. researchgate.net The mechanism involves a metal carbene catalyst that reacts with the carbon-carbon double bond of the monomer to form a metallacyclobutane intermediate, which then undergoes ring-opening to generate a new metal carbene and extend the polymer chain. researchgate.net While ROMP is highly effective for cyclobutene (B1205218) derivatives, its direct application to this compound is not feasible as the cyclobutane ring is saturated and lacks the necessary double bond for the metathesis reaction. acs.orgdigitellinc.com However, a related process, the ring-opening polymerization of cyclobutanol (B46151) derivatives catalyzed by palladium, has been reported to proceed through C(sp3)–C(sp3) bond cleavage, suggesting that under certain catalytic conditions, the strained single bonds of a cyclobutane ring can be activated. nih.gov

Control over Polymer Architecture and Molecular Weight

Significant progress has been made in controlling the architecture and molecular weight of polymers derived from cyclobutane-containing monomers, particularly in the context of photopolymerization. The structure of the monomer plays a crucial role; for instance, the length and flexibility of the linker separating the reactive olefin groups can influence the degree of polymerization. nih.gov Longer linkers that favor intermolecular reactions generally lead to higher molecular weights. nih.gov

The reaction conditions also have a profound impact. The use of continuous flow reactors, in contrast to traditional batch reactors, has been shown to decrease reaction times, increase polymer molecular weight, and narrow the molecular weight distribution (dispersity). nih.govnih.gov This is attributed to the improved irradiation of the reaction mixture and better control over reaction parameters in a flow system. By optimizing monomer design and reaction engineering, it is possible to synthesize linear cyclobutane-containing polymers with high molecular weights, reaching up to 140 kDa. researchgate.net The ability to control these parameters is essential for tailoring the physical and mechanical properties of the resulting polymers for specific applications.

Polymerization MethodMonomer TypeKey Control ParametersResulting Polymer ArchitectureMolecular Weight (Mn)Dispersity (Đ)Reference
Solution [2+2] PhotopolymerizationBiscinnamatesMonomer linker length, Photosensitizer, Continuous flow reactorLinearUp to 140 kDa1.08 - 1.16 nih.govresearchgate.netmdpi.com
Solid-State [2+2] PhotopolymerizationCinnamic acid derivativesCrystal packingLinear, CrystallineHigh- nih.gov

Strategies for Integrating this compound Units into Polymer Backbones

The incorporation of this compound units into polymer backbones offers a pathway to materials with unique thermal and mechanical properties. The inherent strain of the cyclobutane ring can be harnessed to create polymers that are responsive to external stimuli, such as heat.

Design and Synthesis of Thermally Recyclable Polymer Systems

A significant area of research has been the development of thermally recyclable thermoset polymers based on cyclobutane dicarboxylic acid, a close chemical relative of this compound. nih.govnih.gov The underlying principle is the thermally reversible nature of the [2+2] cycloaddition reaction. While the formation of the cyclobutane ring is photochemically allowed, its thermal cleavage is also possible at elevated temperatures. und.edu

In a notable example, a recyclable thermoset was developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4). nih.govnih.gov This monomer was synthesized from trans-cinnamic acid via a [2+2] photocycloaddition. The resulting CBDA-4 was then polymerized with a diol, such as glycerol, through esterification to form a thermoset material. nih.govnih.gov The key feature of this polymer is that the cyclobutane moiety acts as a built-in thermocleavable group. Upon heating to around 300 °C, the cyclobutane ring undergoes a retro-[2+2] cycloaddition, splitting into two double bonds and allowing the polymer to decompose into smaller molecules. nih.gov These degradation products can then be hydrolyzed back to the original starting materials, completing a closed-loop chemical recycling process. nih.govnih.gov This approach provides a promising strategy for addressing the environmental challenges associated with traditional non-recyclable thermosetting plastics. nih.gov

MonomerPolymerization MethodDegradation TriggerDegradation TemperatureRecyclabilityReference
cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerolEsterificationHeat~300 °CChemical recycling to monomers nih.govnih.gov

Development of Charge-Transfer Chromophores and Electron Acceptors

The electronic properties of the nitrile groups in this compound suggest its potential use in the development of charge-transfer (CT) chromophores and as an electron acceptor in functional materials. In a charge-transfer complex, an electron donor molecule interacts with an electron acceptor molecule, resulting in a new absorption band in the electronic spectrum.

While there is extensive research on the use of dicyano-substituted aromatic compounds, such as TCNQ (7,7,8,8-tetracyanoquinodimethane), as strong electron acceptors in charge-transfer complexes, the application of this compound in this context is not well-documented in the existing literature. researchgate.net The electron-withdrawing nature of the nitrile groups can polarize the C-CN bond, creating a region of positive electrostatic potential on the cyclobutane ring, which could facilitate interaction with electron-rich donor molecules. The development of non-fullerene electron acceptors is a major focus in the field of organic solar cells, and small molecules with strong electron-accepting moieties are key components. rsc.orgfrontiersin.org Although the direct use of this compound as a primary electron acceptor in such devices has not been reported, its structural motifs could potentially be incorporated into larger molecular designs to fine-tune the electronic properties of novel acceptor materials. Further research is needed to explore the potential of this compound and its derivatives in the field of organic electronics.

Supramolecular Chemistry Involving Cyclobutane 1,2 Dicarbonitrile Scaffolds

Design Principles for Self-Assembly and Ordered Architectures

The self-assembly of molecules into well-defined, ordered architectures is governed by a delicate balance of multiple non-covalent interactions. For cyclobutane-1,2-dicarbonitrile and its derivatives, the primary design principles revolve around the strategic use of these interactions to guide the packing of molecules into predictable one-, two-, or three-dimensional structures.

Key design principles include:

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. libretexts.org While not the strongest of hydrogen bonds, C-H···N interactions are prevalent in crystal engineering and can be a significant driving force for assembly, particularly when multiple such interactions can form cooperatively. In more complex derivatives of this compound that may incorporate hydrogen bond donors (like amide or hydroxyl groups), stronger and more directional hydrogen bonds would dominate the assembly process.

Dipole-Dipole Interactions: The cyano group has a significant dipole moment, leading to strong dipole-dipole interactions. wikipedia.orglibretexts.org In the solid state, molecules will often arrange themselves in an antiparallel fashion to optimize the alignment of these dipoles, which can be a powerful tool for controlling molecular packing. This antiparallel arrangement of nitrile groups has been observed and studied in various coordination polymers. researchgate.net

Halogen Bonding: In co-crystal systems, the nitrile nitrogen can act as a halogen bond acceptor, interacting with electrophilic regions on halogen atoms (e.g., iodine or bromine) of a partner molecule. This interaction is highly directional and has been effectively used to control the assembly of supramolecular "sandwich" structures that can facilitate photochemical reactions.

π-π Stacking: While the cyclobutane (B1203170) ring itself is not aromatic, derivatives that incorporate aromatic rings can utilize π-π stacking interactions to guide assembly. In some dinitrile compounds, inversion dimers linked by aromatic π-π stacking have been observed, with specific centroid-centroid separations.

The rigid cyclobutane core serves as a scaffold, pre-organizing the nitrile functional groups in space. This pre-organization reduces the entropic penalty of assembly, favoring the formation of ordered structures over amorphous solids. The choice between the cis and trans isomers of this compound is a critical design element, as it dictates the spatial relationship between the two nitrile groups and, consequently, the geometry of the resulting supramolecular constructs.

Investigation of Photodimerization within Supramolecular Frameworks

The [2+2] photodimerization of olefins is a well-established photochemical reaction that yields cyclobutane rings, and its efficiency and selectivity are often dramatically enhanced in the solid state within a supramolecular framework. The ordered environment of a crystal lattice can pre-align the reactive double bonds, facilitating a reaction that might be inefficient or non-selective in solution.

Research in this area has primarily focused on using supramolecular interactions to control the formation of cyclobutane rings from alkene precursors. For instance, halogen-bond donors have been successfully employed as templates to assemble trans-1,2-bis(pyridyl)ethylene molecules into stacks that are perfectly pre-aligned for [2+2] photodimerization upon UV irradiation. This method leads to a stereospecific and quantitative conversion to a tetrakis(pyridyl)cyclobutane product.

However, the investigation of subsequent photochemical reactions, such as photodimerization, occurring within frameworks that are themselves constructed from pre-existing this compound scaffolds is a less explored area. In principle, if the this compound building block were further functionalized with photoreactive groups (e.g., alkenes), the supramolecular assembly directed by the dinitrile moieties could be used to control subsequent photochemical transformations. The cyclobutane unit would act as a rigid linker, and the non-covalent interactions of the nitrile groups would establish the initial geometry, potentially leading to novel macromolecular structures or materials with photoresponsive properties.

The mechanism of such photodimerizations, as studied in related systems like thymine, can be complex, potentially involving singlet or triplet excited states and occurring on an ultrafast timescale. nih.gov Nonadiabatic molecular dynamics simulations have shown that for thymine dimerization, the reaction precursor is a singlet doubly excited state, and the dimerization only occurs when specific conformational control is achieved in this excited state. nih.gov This highlights the critical importance of pre-organization within the supramolecular assembly for a successful solid-state reaction.

Analysis of Non-Covalent Interactions in this compound Containing Assemblies

The precise nature and hierarchy of non-covalent interactions within crystalline assemblies containing this compound are key to understanding their structure and properties. While a detailed crystal structure analysis specifically for the parent this compound is not widely reported in the reviewed literature, the interactions can be inferred from studies of related nitrile-containing molecules and through computational methods. researchgate.net

The primary non-covalent interactions expected to govern the crystal packing of this compound and its derivatives are:

C-H···N Hydrogen Bonds: These are likely to be among the most significant interactions. The hydrogen atoms on the cyclobutane ring can act as weak donors, interacting with the nitrogen lone pair of a neighboring molecule. The directionality of these bonds helps to establish a cohesive three-dimensional network. In the crystal structures of various dinitrile compounds, weak C-H···N hydrogen bonds have been shown to link molecules into a 3D network.

Antiparallel Nitrile-Nitrile Interactions: Due to the large dipole moment of the C≡N bond, an antiparallel side-by-side or head-to-tail arrangement of nitrile groups is energetically favorable. researchgate.net This type of interaction minimizes electrostatic repulsion and contributes significantly to the lattice energy. Theoretical studies on polymeric coordination complexes have characterized these uncommon nitrile(π)–nitrile(π) interactions. researchgate.net

Advanced analytical techniques are employed to study these subtle interactions:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal, providing exact distances and angles for intermolecular contacts.

Hirshfeld Surface Analysis: This computational tool allows for the visualization and quantification of intermolecular interactions within a crystal lattice. It maps the regions of close contact on a molecule's surface, color-coding them to identify different types of interactions and their relative importance.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate the energies of specific intermolecular interactions and to characterize their nature (e.g., electrostatic, dispersion, or charge-transfer). researchgate.netrsc.org These calculations can reveal the presence of unconventional contacts, such as anion–π interactions, in more complex systems. researchgate.net

The table below summarizes the key non-covalent interactions and the methods used for their analysis in the context of nitrile-containing supramolecular assemblies.

Interaction TypeDescriptionTypical Energy (kJ/mol)Analytical Method
C-H···N Hydrogen Bond A weak hydrogen bond between a C-H donor and the nitrile nitrogen acceptor.2 - 8X-ray Diffraction, Hirshfeld Surface Analysis, DFT
Dipole-Dipole (Nitrile-Nitrile) Electrostatic interaction between the permanent dipoles of C≡N groups, often in an antiparallel alignment.5 - 20X-ray Diffraction, PIXEL, DFT
π-π Stacking Attractive, noncovalent interactions between aromatic rings (in derivatives).0 - 50X-ray Diffraction, Hirshfeld Surface Analysis
Halogen Bonding A directional interaction between an electrophilic halogen atom and the nitrile nitrogen.5 - 180X-ray Diffraction, QTAIM, MESP Analysis
Van der Waals Forces Ubiquitous attractive forces arising from temporary induced dipoles.VariableCrystallographic Packing Analysis, PIXEL

Emerging Research Frontiers and Future Directions for Cyclobutane 1,2 Dicarbonitrile Studies

Development of Novel and Efficient Synthetic Methodologies

The traditional synthesis of cyclobutane-1,2-dicarbonitrile often involves the thermal dimerization of acrylonitrile (B1666552). google.com While effective, this method can require high temperatures and pressures. Current research is geared towards developing milder, more efficient, and stereoselective synthetic routes.

Photocatalytic and Organocatalytic [2+2] Cycloadditions: A significant area of advancement lies in the use of visible-light photocatalysis to facilitate [2+2] cycloaddition reactions. researchgate.netnih.gov These methods offer a green and efficient alternative to traditional thermal methods, often proceeding at room temperature. Organocatalysis has also emerged as a powerful tool for enantioselective cyclobutane (B1203170) synthesis, enabling the construction of chiral cyclobutane frameworks with high stereocontrol. researchgate.net

Mechanochemistry: The mechanical activation of chemical reactions, or mechanochemistry, presents a novel and solvent-free approach to cyclobutane synthesis and modification. Research has shown that mechanical force can induce cycloreversion of cyclobutane mechanophores, suggesting the potential for controlled, force-induced synthesis and manipulation of these strained rings. researchgate.netnsf.gov

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While specific enzymatic routes to this compound are still under exploration, the successful chemoenzymatic synthesis of other optically active cyclobutane and cyclobutene (B1205218) derivatives points towards the future potential of this methodology. wpmucdn.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. The application of flow chemistry to photochemical and electrochemical reactions for cyclobutane synthesis is an emerging area that could lead to more efficient and scalable production of this compound and its derivatives. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Cyclobutane Derivatives

MethodologyAdvantagesChallenges
Photocatalytic [2+2] Cycloaddition Mild reaction conditions, high stereoselectivity, use of visible light. researchgate.netnih.govSubstrate scope can be limited, potential for side reactions.
Organocatalytic [2+2] Cycloaddition High enantioselectivity, metal-free catalysis. researchgate.netCatalyst loading and cost can be a factor.
Mechanochemistry Solvent-free, novel reactivity. researchgate.netnsf.govScalability and understanding of reaction mechanisms at the molecular level.
Chemoenzymatic Synthesis High selectivity, environmentally friendly. wpmucdn.comEnzyme availability and stability, substrate specificity.
Flow Chemistry Scalability, safety, precise control. researchgate.netInitial setup costs, potential for clogging with solid materials.

Exploration of Unconventional Reactivity Pathways and Transformations

The inherent ring strain of the cyclobutane core in this compound makes it a substrate for a variety of unique and powerful chemical transformations that go beyond the typical reactivity of the nitrile groups.

Ring-Expansion and Ring-Contraction Reactions: The four-membered ring can be induced to undergo expansion to form larger carbocycles or heterocycles. For instance, cyclobutanone-based ring expansions can lead to the formation of five-, seven-, and eight-membered rings. researchgate.net Conversely, tandem Wittig reaction-ring contraction of cyclobutanes can provide access to functionalized cyclopropanes. researchgate.net These transformations provide synthetic routes to complex molecular scaffolds that are otherwise difficult to access.

Cyclobutanes as Mechanophores: A fascinating and unconventional area of research is the use of cyclobutane derivatives as mechanophores – molecular units that respond to mechanical force. Studies have shown that the cyclobutane ring can undergo a conrotatory 4-electron electrocyclic ring-opening upon the application of mechanical stress, a reaction that is thermally forbidden. researchgate.netnsf.gov This property opens up possibilities for the design of stress-responsive materials and sensors.

Precursors to Heterocyclic Systems: The dinitrile functionality of this compound, coupled with the reactivity of the cyclobutane ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can be a starting material for the synthesis of cyclobutane-fused bicyclic γ-lactones. unica.it

Advancements in Computational Methodologies for Predictive Modeling

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of strained molecules like this compound.

Density Functional Theory (DFT) Studies: DFT calculations are being employed to investigate the thermodynamics and kinetics of reactions involving cyclobutane derivatives. For example, computational studies have been used to elucidate the reaction mechanisms of base-catalyzed rearrangements of cyclobutane-1,2-dione, a related compound, providing insights into the preferred reaction pathways. beilstein-journals.org Such studies can help in the rational design of experiments and the prediction of product distributions.

Modeling Mechanochemical Processes: Computational modeling is also crucial for understanding the behavior of cyclobutane mechanophores. Single-molecule force spectroscopy simulations can provide detailed information on the forces required to induce ring-opening and the dynamics of the mechanochemical process. nsf.gov These predictive models are essential for the design of new mechanophores with tailored responses.

Predicting Stereochemical Outcomes: Computational methods are being developed to accurately predict the stereochemical outcomes of reactions involving cyclobutanes. This is particularly important for the design of stereoselective syntheses, such as the Diels-Alder reactions of cyclobutene derivatives, where subtle electronic and steric effects can determine the product's stereochemistry. rsc.org

Table 2: Applications of Computational Methods in Cyclobutane Chemistry

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting reaction barriers and thermodynamics. beilstein-journals.orgUnderstanding reactivity trends and guiding synthetic efforts.
Single Molecule Force Spectroscopy (SMFS) Simulations Modeling the behavior of cyclobutane mechanophores under mechanical stress. nsf.govPredicting force-induced reactivity and designing novel stress-responsive materials.
Ab initio methods Predicting stereochemical outcomes of cycloaddition reactions. rsc.orgRationalizing and predicting the formation of specific stereoisomers.

Expanding Applications in Advanced Materials Science Beyond Current Polymer Systems

While cyclobutane-dicarboxylic acids have been explored as monomers for polyesters, the unique properties of this compound are paving the way for its use in a new generation of advanced materials. und.edunih.govnih.gov

Covalent Organic Frameworks (COFs): The rigid and well-defined geometry of the cyclobutane ring makes this compound an attractive building block for the construction of Covalent Organic Frameworks (COFs). rsc.orgmdpi.com COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The nitrile groups can participate in the formation of dynamic covalent bonds, leading to the assembly of ordered, porous networks. researchgate.netmdpi.comnih.gov

Functional Materials: The unique electronic and structural properties of cyclobutane derivatives are being harnessed to create novel functional materials. For example, cyclobutane dimers have been investigated for their potential in electronic and optical applications. researchgate.net The ability to precisely control the stereochemistry and substitution pattern of the cyclobutane ring allows for the fine-tuning of material properties.

Biomaterials and Medicinal Chemistry: The semi-rigid nature of the cyclobutane scaffold is of interest in the design of bioactive molecules and biomaterials. nih.gov Cyclobutane-containing amino acids and nucleoside analogues have been synthesized and show potential as therapeutic agents. baranlab.org The incorporation of the this compound motif into larger molecules could lead to new classes of drugs and probes.

Q & A

Q. How do stereochemical variations (cis vs. trans) in cyclobutane derivatives impact ligand design?

  • Methodological Answer : Trans-configurations enforce rigidity, improving metal-ligand coordination in complexes (e.g., Pd or Cu catalysts). Cis-isomers offer conformational flexibility, enabling adaptive binding in enzyme inhibition. X-ray crystallography and molecular docking simulations guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.